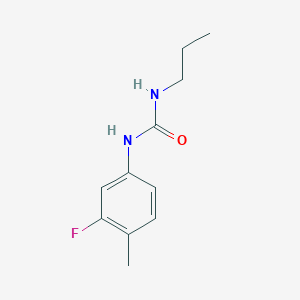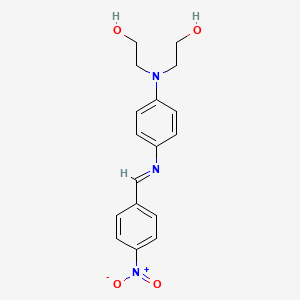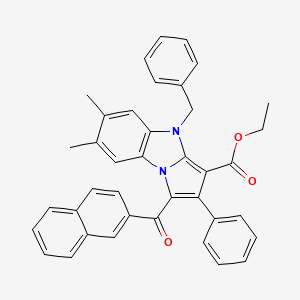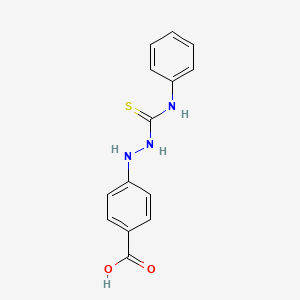
1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide is an organic compound that belongs to the class of thiosemicarbazides It is characterized by the presence of a carboxyphenyl group and a phenyl group attached to a thiosemicarbazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide typically involves the reaction of 4-carboxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with thiocarbamide under acidic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or methanol as solvents, with the addition of a catalytic amount of acid to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to corresponding amines.
Substitution: The phenyl and carboxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Research is ongoing into its potential as an anticancer agent, given its ability to inhibit certain enzymes.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide involves its interaction with molecular targets such as enzymes and receptors. The thiosemicarbazide moiety can form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or alter receptor function. This interaction can lead to changes in cellular pathways, ultimately exerting its biological effects.
Comparación Con Compuestos Similares
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: This compound shares the carboxyphenyl group and has applications in photodynamic therapy.
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Similar in structure, used in the synthesis of metal-organic frameworks.
4-Carboxyphenylboronic Acid: Another compound with a carboxyphenyl group, used in drug design and as a biochemical probe.
Uniqueness: 1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide is unique due to its thiosemicarbazide moiety, which imparts distinct chemical reactivity and biological activity compared to other carboxyphenyl-containing compounds. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
97159-71-2 |
|---|---|
Fórmula molecular |
C14H13N3O2S |
Peso molecular |
287.34 g/mol |
Nombre IUPAC |
4-[2-(phenylcarbamothioyl)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C14H13N3O2S/c18-13(19)10-6-8-12(9-7-10)16-17-14(20)15-11-4-2-1-3-5-11/h1-9,16H,(H,18,19)(H2,15,17,20) |
Clave InChI |
VVCQNBWRFXIRSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NNC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B15075241.png)
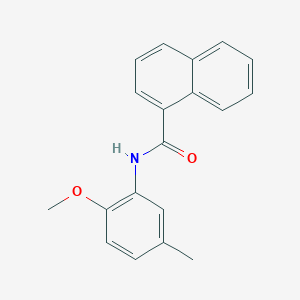


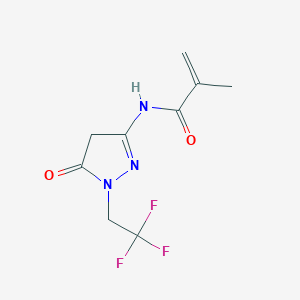
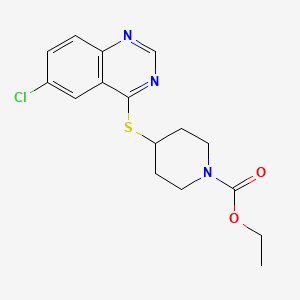

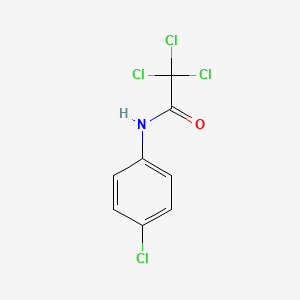
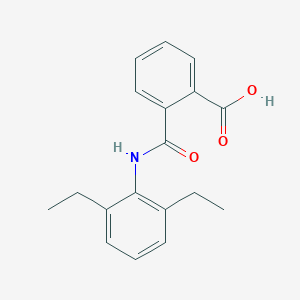
![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15075295.png)
